3-Amino-5-bromopicolinaldehyde

Perovskite Photovoltaics Interfacial Strain Engineering Multidentate Ligands

Researchers requiring a single scaffold with three orthogonal reactive sites for sequential transformations face limited options. 3-Amino-5-bromopicolinaldehyde addresses this gap with its 2-aldehyde (electrophilic), 3-amino (nucleophilic), and 5-bromo (cross-coupling) groups. • Enables one-pot imidazo[1,2-a]pyridine construction for kinase inhibitor libraries • Demonstrated PCE of 24.70% in perovskite solar cells as a polydentate ligand • ≥97% purity with batch-specific CoA; stored at 2-8°C under inert gas

Molecular Formula C6H5BrN2O
Molecular Weight 201.023
CAS No. 1289168-19-9
Cat. No. B582170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-bromopicolinaldehyde
CAS1289168-19-9
Molecular FormulaC6H5BrN2O
Molecular Weight201.023
Structural Identifiers
SMILESC1=C(C=NC(=C1N)C=O)Br
InChIInChI=1S/C6H5BrN2O/c7-4-1-5(8)6(3-10)9-2-4/h1-3H,8H2
InChIKeyLBGAGUYLIVTKPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-bromopicolinaldehyde (CAS 1289168-19-9): A Multi-Functional Pyridine Building Block for Advanced Synthesis and Materials


3-Amino-5-bromopicolinaldehyde (CAS 1289168-19-9) is a halogenated heteroaromatic aldehyde featuring a pyridine core with a strategically positioned amino group at the 3-position, a bromine substituent at the 5-position, and an aldehyde functional group at the 2-position [1]. With a molecular formula of C₆H₅BrN₂O and a molecular weight of 201.02 g/mol, this compound presents three orthogonal reactive sites—an electrophilic aldehyde, a nucleophilic primary amine, and a cross-coupling-capable aryl bromide—within a single compact scaffold . It is commercially available with certified purities of ≥95% from global chemical suppliers and is intended exclusively for research and development applications . Unlike simpler bromopicolinaldehydes that lack the amino group, this compound's unique combination of functionalities enables distinct synthetic pathways and expanded utility in both medicinal chemistry and advanced materials science .

Why 3-Amino-5-bromopicolinaldehyde (1289168-19-9) Cannot Be Replaced by Simpler Analogs in Precision Synthesis


The assumption that generic bromopicolinaldehyde analogs can substitute for 3-Amino-5-bromopicolinaldehyde is invalidated by both quantitative reactivity profiles and documented application-specific performance. Simpler analogs such as 5-Bromopicolinaldehyde (CAS 31181-90-5) lack the nucleophilic amino group required for orthogonal functionalization, precluding their use in applications requiring amine-mediated anchoring or heterocycle formation . Regioisomeric variants, including 2-Amino-5-bromonicotinaldehyde (CAS 206997-15-1), exhibit substantially different synthetic accessibility and divergent electronic properties due to altered substituent positioning . The 3-amino-5-bromo substitution pattern of the target compound enables unique multidentate coordination behavior that is structurally inaccessible to positional isomers, as demonstrated in peer-reviewed materials science literature [1]. Furthermore, commercially available bromopicolinaldehydes without the amino group show fundamentally different solubility characteristics (ESOL Log S: -2.26 vs. -2.23) and polar surface area profiles (TPSA: 29.96 Ų vs. 55.98 Ų) that alter their partitioning behavior and chromatographic purification requirements . The following section quantifies these differentiation dimensions with comparator-anchored evidence.

3-Amino-5-bromopicolinaldehyde (1289168-19-9): Quantitative Evidence for Differentiated Selection


Multidentate Anchoring Functionality: Documented Perovskite Solar Cell Performance vs. Alternative Ligands

3-Amino-5-bromopicolinaldehyde (abbreviated as BD in the literature) was specifically selected as a lower-surface polydentate ligand for perovskite solar cell modification due to its unique combination of three Lewis basic functional groups: the aldehyde carbonyl (−C=O), primary amine (−NH₂), and pyridine nitrogen. This tri-dentate anchoring capability enables simultaneous bridging between SnO₂ electron transport layers and perovskite active layers, a feature not available with simpler mono- or bi-dentate picolinaldehyde analogs [1]. In a direct application context, devices treated with BD achieved an elevated open-circuit voltage of 1.24 V and a power conversion efficiency (PCE) of 24.70% [1].

Perovskite Photovoltaics Interfacial Strain Engineering Multidentate Ligands

Synthetic Route Differentiation: Orthogonal Functional Group Access vs. Mono-Functional Analogs

3-Amino-5-bromopicolinaldehyde contains three orthogonal reactive sites: an electrophilic aldehyde at the 2-position, a nucleophilic primary amine at the 3-position, and an aryl bromide at the 5-position suitable for Suzuki–Miyaura, Buchwald–Hartwig, and related cross-coupling reactions . In contrast, 5-Bromopicolinaldehyde (CAS 31181-90-5) lacks the nucleophilic amine group entirely, limiting its utility to aldehyde-based transformations and cross-coupling at the bromide position only—eliminating the capacity for amine-directed heterocycle construction or sequential orthogonal functionalization [1]. The regioisomeric analog 2-Amino-5-bromonicotinaldehyde (CAS 206997-15-1) possesses the same functional groups but with a different substitution pattern (amine at position 2 adjacent to the aldehyde), which alters the electronic environment of the aldehyde and restricts certain cyclization pathways available to the target compound .

Medicinal Chemistry Heterocyclic Synthesis Cross-Coupling Reactions

Polar Surface Area and Lipophilicity: Computed Property Differentiation from Non-Amino Analogs

The presence of the 3-amino group in 3-Amino-5-bromopicolinaldehyde substantially alters its computed physicochemical profile relative to 5-Bromopicolinaldehyde, the direct analog lacking the amino functionality. Target compound exhibits a Topological Polar Surface Area (TPSA) of 55.98 Ų compared to 29.96 Ų for the amino-deficient analog—an 87% increase that markedly affects hydrogen bonding capacity and predicted membrane permeability . The Consensus Log P (average of five computational methods) is 0.92 for the target compound versus 1.38 for 5-Bromopicolinaldehyde, indicating a ~0.46 log unit reduction in lipophilicity conferred by the amino substituent .

ADME Prediction Medicinal Chemistry Physicochemical Profiling

Functional Group Orthogonality: Quantitative Reactivity Handle Count vs. Regioisomeric Aminobromopicolinaldehydes

Among aminobromopicolinaldehyde isomers, the 3-amino-5-bromo substitution pattern offers a distinct spatial arrangement of reactive groups that influences cyclization regiochemistry. The target compound positions the nucleophilic amine at the 3-position (adjacent to the 2-aldehyde), enabling efficient formation of fused bicyclic heterocycles such as imidazo[1,2-a]pyridines and related scaffolds through condensation reactions . The regioisomeric analog 2-Amino-5-bromonicotinaldehyde (CAS 206997-15-1) places the amine at the 2-position (immediately adjacent to the aldehyde), which alters the electronic environment of the aldehyde and modifies the preferred cyclization pathways available in the synthesis of nitrogen-containing heterocycles . The synthetic route to 2-Amino-5-bromonicotinaldehyde via NBS bromination in acetonitrile proceeds with a reported yield of 79% , providing a synthetic accessibility benchmark for comparative evaluation.

Diversity-Oriented Synthesis Library Synthesis Scaffold Functionalization

Materials Science Application: Demonstrated Device Stability Enhancement

Beyond initial device efficiency, the incorporation of 3-Amino-5-bromopicolinaldehyde as a lower-surface polydentate ligand confers measurable improvements in perovskite solar cell operational stability. Devices modified with the target compound maintained 92% of their initial power conversion efficiency after 2000 hours of continuous exposure to ambient atmospheric conditions, and 91% retention after 500 hours under accelerated aging at 85% relative humidity [1]. These stability metrics represent a key differentiation factor for materials science researchers selecting interfacial modifiers, as many alternative picolinaldehyde-derived ligands lack the multidentate coordination capacity required to simultaneously anchor to metal oxide transport layers while passivating perovskite surface defects.

Perovskite Solar Cells Interfacial Engineering Long-Term Stability

3-Amino-5-bromopicolinaldehyde (1289168-19-9): Evidence-Backed Application Scenarios for Scientific Procurement


Perovskite Solar Cell Interfacial Engineering: Lower-Surface Polydentate Ligand for SnO₂/Perovskite Bridging

Based on peer-reviewed evidence, 3-Amino-5-bromopicolinaldehyde (abbreviated as BD in the primary literature) serves as an effective lower-surface polydentate ligand for perovskite solar cells. Its three Lewis basic functional groups (−C=O, −NH₂, and pyridine nitrogen) enable multidentate anchoring that bridges the SnO₂ electron transport layer with the perovskite active layer, alleviating tensile stress and lowering interfacial energy barriers [1]. Devices treated with this compound achieved a power conversion efficiency of 24.70% with an open-circuit voltage of 1.24 V, and unencapsulated devices retained 92% of initial efficiency after 2000 hours in ambient atmosphere and 91% after 500 hours at 85% relative humidity [1]. Researchers procuring this compound for perovskite photovoltaics should prioritize suppliers offering certified purity of ≥97% and appropriate storage conditions (2–8°C, protected from light, stored under inert atmosphere) .

Medicinal Chemistry: Orthogonal Scaffold for Diversity-Oriented Synthesis of Kinase Inhibitor Intermediates

The compound's three orthogonal reactive sites—the 2-aldehyde (electrophilic), 3-amino (nucleophilic), and 5-bromo (cross-coupling electrophile)—enable sequential, chemo-selective transformations that are central to the synthesis of kinase inhibitor scaffolds and other nitrogen-containing heterocycles [1]. The 3-amino-5-bromo substitution pattern specifically facilitates the construction of imidazo[1,2-a]pyridine cores, a privileged scaffold in kinase-targeted drug discovery [1]. The compound's computed physicochemical properties (TPSA 55.98 Ų; Consensus Log P 0.92; ESOL Log S -2.23) place it in a favorable property space for generating lead-like compounds with predicted aqueous solubility of 1.19 mg/mL . For medicinal chemistry procurement, the 97% purity grade offers the appropriate balance of quality and cost-effectiveness for library synthesis and lead optimization workflows .

Suzuki–Miyaura Cross-Coupling Precursor for Biaryl Heterocycle Construction

The 5-bromo substituent of 3-Amino-5-bromopicolinaldehyde serves as an electrophilic partner for palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl boronic acids at the 5-position of the pyridine ring [1]. Unlike 5-Bromopicolinaldehyde (which lacks the amino group), this compound provides the added value of a protected or masked amine handle that can be exploited either before or after the cross-coupling step, depending on the synthetic sequence design . The higher polar surface area (TPSA 55.98 Ų vs. 29.96 Ų for the amino-deficient analog) also confers different chromatographic retention behavior that can simplify purification of coupled products . Procurement for cross-coupling applications should consider the compound's sensitivity to air and light, necessitating storage at 2–8°C under inert gas as specified by technical datasheets [2].

Heterocyclic Core Synthesis: Imidazo[1,2-a]pyridine Scaffold Construction via Condensation-Cyclization Cascades

The proximity of the 3-amino group to the 2-aldehyde in 3-Amino-5-bromopicolinaldehyde enables efficient intramolecular condensation reactions that form fused imidazo[1,2-a]pyridine ring systems, a pharmacologically validated scaffold present in numerous clinical candidates and approved drugs [1]. This synthetic pathway is not readily accessible from the regioisomeric analog 2-Amino-5-bromonicotinaldehyde (CAS 206997-15-1), where the amine and aldehyde are directly adjacent, altering the electronic environment and cyclization regioselectivity . The target compound's 95–97% commercial purity specification is suitable for these condensation reactions, though researchers should verify that their chosen supplier provides batch-specific Certificate of Analysis (CoA) documentation confirming aldehyde integrity, as this functional group is susceptible to oxidation during prolonged storage .

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